Desialylated human cad antigenic determinant

Glycobiology Blood group antigen Monoclonal antibody specificity

Research on Cad/Sda blood group antigens is hampered by heterogeneous natural isolates. The desialylated Cad trisaccharide (CAS 110101-22-9) eliminates this variability as a single molecular species with defined structure (GalNAcβ1-4Galβ1-3GalNAc, MW 586.5 g/mol). • Serves as definitive 2D4 monoclonal antibody positive control for ELISA, Western blot, and glycan microarray assays. • Provides homogeneous calibrant for SRM/MRM mass spectrometry quantification of Cad/Sda glycan biomarkers. • Enables B4GALNT2 enzyme characterization as a structurally defined substrate analogue.

Molecular Formula C22H38N2O16
Molecular Weight 586.5 g/mol
CAS No. 110101-22-9
Cat. No. B009274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesialylated human cad antigenic determinant
CAS110101-22-9
Synonymsdesialylated human Cad antigenic determinant
DS-Cad
O-(2-acetamido-2-deoxygalactopyranosyl)(1-4)-O-galactopyranosyl(1-3)-2-acetamido-2-deoxygalactopyranose
Molecular FormulaC22H38N2O16
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O
InChIInChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
InChIKeyASGUPKXCDOJNJC-IHQAUTJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desialylated Human Cad Antigenic Determinant (CAS 110101-22-9): Defined Trisaccharide for Glycan Recognition Studies


The desialylated human Cad antigenic determinant (CAS 110101-22-9), also designated DS-Cad, is a chemically synthesized trisaccharide with the defined structure O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-(1→4)-O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose (GalNAcβ1-4Galβ1-3GalNAc) [1]. It represents the core carbohydrate scaffold of the rare human blood group Cad antigen, which in its native sialylated form carries an α2-3-linked N-acetylneuraminic acid (Neu5Ac) residue attached to the subterminal galactose [2]. First synthesized and structurally confirmed by Catelani et al. in 1986, this trisaccharide has a molecular formula of C22H38N2O16 and a molecular weight of 586.5 g/mol [1][3]. The Cad blood group phenotype is exceptionally rare, identified in only a few families worldwide since its original description in 1968, and represents the strongest expression variant (Sd(a++)) of the SID blood group system [4].

Why Generic Substitution of the Desialylated Cad Trisaccharide (CAS 110101-22-9) with Sialylated Cad or Sda Antigen Preparations Fails


The desialylated Cad trisaccharide cannot be functionally replaced by sialylated Cad antigen preparations, Sda antigen isolates, or other GalNAc-terminated blood group glycans. The native Cad and Sda antigens carry an α2-3-linked sialic acid residue that sterically and electrostatically masks the terminal GalNAcβ1-4Gal epitope, directly blocking recognition by monoclonal antibody 2D4 and altering lectin-binding profiles [1]. Conversely, naturally derived Cad antigen from erythrocyte membranes is a heterogeneous mixture of sialoglycoproteins and gangliosides with variable glycoform distributions—the major Cad pentasaccharide (GalNAcβ1-4[NeuAcα2-3]Galβ1-3[NeuAcα2-6]GalNAc-ol) constitutes 71.2% of released O-glycans, but this proportion varies dramatically between individuals (from ~12 to 2–3 Cad determinant copies per glycophorin A molecule) [2][3]. The chemically synthesized desialylated trisaccharide (CAS 110101-22-9) eliminates this compositional heterogeneity entirely, providing a single molecular species of defined structure, linkage, and anomeric configuration suitable as an analytical reference standard—a property that no naturally sourced Cad or Sda preparation can match [4].

Quantitative Differentiation Evidence for Desialylated Cad Trisaccharide (CAS 110101-22-9) vs. Sialylated Cad/Sda Antigens and Related Glycans


Gain of Monoclonal Antibody 2D4 Reactivity upon Desialylation of Cad Ganglioside

Treatment of the purified native Cad ganglioside (GalNAcβ1-4[NeuAcα2-3]Galβ1-4GlcNAcβ1-3Galβ1-4GlcCer) with Arthrobacter ureafaciens neuraminidase—which specifically removes the α2-3-linked sialic acid—yielded a desialylated product that became reactive with monoclonal antibody 2D4, an antibody specific for terminal GalNAcβ1-4Gal structures [1]. Prior to neuraminidase treatment, the sialylated Cad ganglioside showed no reactivity with 2D4. This demonstrates that the sialic acid residue directly blocks antibody access to the GalNAcβ1-4Gal epitope, and that desialylation (generating a structure equivalent to the desialylated Cad trisaccharide core) unmasks this epitope completely [1].

Glycobiology Blood group antigen Monoclonal antibody specificity

Differential Helix pomatia Lectin (HPA) Binding After β-Hexosaminidase vs. Neuraminidase Treatment

The native Cad ganglioside binds Helix pomatia lectin (HPA), a GalNAc-recognizing lectin. Treatment with human placental β-hexosaminidase (Hex A), which removes the terminal GalNAc residue, completely abolished HPA binding, confirming that the terminal GalNAc is essential for lectin recognition [1]. Conversely, treatment with Vibrio cholerae neuraminidase (which removes sialic acid) produced a desialylated product that retained HPA reactivity. The chromatographic mobility of the native Cad ganglioside was mapped between GM1 and GD3 standards, and its monosaccharide composition was determined as Glc:Gal:GlcNAc:GalNAc:NeuAc in a molar ratio of 1.00:1.94:0.95:0.93:1.05 [1].

Lectin-glycan interaction Blood group antigen Glycoconjugate characterization

Quantitative Difference in Cad Pentasaccharide Determinant Copy Number on Glycophorin A: Cad vs. Sd(a+) vs. Sd(a−)

A comparative study of glycophorin A-derived O-glycans from Cad, Sd(a+), and Sd(a−) erythrocytes established that the defining Cad pentasaccharide determinant (GalNAcβ1-4[NeuAcα2-3]Galβ1-3[NeuAcα2-6]GalNAc-ol) was present at approximately 12 copies per glycophorin A molecule in the original Cad donor (Cad.), but only 2–3 copies per molecule in two other unrelated Cad individuals (Bui. and Des.) [1]. Critically, this pentasaccharide was completely absent from glycophorin A of Sd(a+) and Sd(a−) donors, confirming that the Sda determinant is not associated with glycophorins [1]. The major Cad-active pentasaccharide constituted 71.2% of the total O-glycans released from Cad glycophorin A, with the monosialylated tetrasaccharide variant GalNAcβ1-4[NeuAcα2-3]Galβ1-3GalNAc-ol representing only 10.5% [2].

Glycoproteomics Blood group antigen quantitation Glycophorin A

Defined Synthetic Yield and Reproducibility vs. Natural Isolation Challenges

The chemical synthesis of the desialylated Cad trisaccharide proceeds via a convergent multi-step route with two key condensation steps: (1) coupling of 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose with benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-β-D-galactopyranoside in the presence of trimethylsilyl triflate, yielding the crystalline disaccharide intermediate in 76% yield; (2) glycosylation with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl bromide using silver silicate on alumina and molecular sieve 4 Å, giving the protected trisaccharide in 61% yield [1]. Final global deprotection via sodium borohydride reduction, N-acetylation, O-deacetylation, and catalytic hydrogenolysis delivers the target trisaccharide. In contrast, isolation of the corresponding structure from natural Cad erythrocyte membranes requires access to blood from extremely rare Cad-positive donors (documented in only a handful of families worldwide) and yields a mixture of at least 6 O-glycan species, with the major Cad-active pentasaccharide representing 71.2% of the mixture and requiring extensive chromatographic fractionation [2].

Carbohydrate synthesis Process chemistry Reference standard production

Cad Antigen Expression in Hepatocellular Carcinoma vs. Normal Liver: Quantitative Tissue Distribution

Immunohistochemical screening using Cad-specific monoclonal antibodies 2A3D2 and 2D11E2 (both IgM), which recognize the terminal trisaccharide GalNAcβ1-4(NeuAcα2-3)Galβ1-R common to both Cad and Sda antigens, revealed that 4 out of 9 (44%) hepatocellular carcinoma (HCC) patient tissue specimens contained Cad-active glycoprotein antigens, whereas normal liver tissues and neighboring cirrhotic tissues contained no appreciable amount of either Cad-active glycoproteins or related gangliosides [1]. The Cad-active glycoprotein antigens in cultured HCC cells (PLC/PRF/5 line) appeared as a characteristic triplet of bands with molecular weights of 92,000, 75,000, and 61,000 under both reducing and non-reducing SDS-PAGE conditions [1]. The major antigenic ganglioside in HCC cells was characterized as IV⁴GalNAcβ-GD1a, which carries the same terminal GalNAcβ1-4(NeuAcα2-3)Galβ1- motif that defines the Cad epitope [1].

Cancer biomarker Hepatocellular carcinoma Glycoproteomics

Validated Application Scenarios for Desialylated Cad Trisaccharide (CAS 110101-22-9) Based on Quantitative Evidence


Positive Control Standard for Anti-GalNAcβ1-4Gal Monoclonal Antibody (2D4) Assays

The desialylated Cad trisaccharide is the structurally verified epitope for monoclonal antibody 2D4, which specifically recognizes terminal GalNAcβ1-4Gal disaccharide structures. As demonstrated by Gillard et al. (1988), neuraminidase treatment of sialylated Cad ganglioside converts it from a 2D4-non-reactive to a 2D4-reactive species, directly proving that the desialylated core structure is the antibody's cognate ligand. CAS 110101-22-9 thus serves as the definitive positive control for ELISA, Western blot, HPTLC immunostaining, and glycan microarray platforms utilizing 2D4 detection, ensuring assay specificity .

Calibration Standard for Quantitative SRM/MRM Glycomic Assays Targeting Cad/Sda-Type Cancer Biomarkers

In hepatocellular carcinoma, Cad-active glycoproteins are detected in 44% of tumor specimens but are entirely absent from normal liver tissue, as established by Hiraiwa et al. (1990). The desialylated Cad trisaccharide (CAS 110101-22-9), with its precisely defined molecular formula (C22H38N2O16, MW 586.5 g/mol), provides an ideal calibrant for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry assays designed to quantify Cad/Sda-type glycan biomarkers in patient sera or tissue extracts. The homogeneous chemical composition eliminates the compositional variability inherent in naturally derived Cad antigen preparations, which can vary from 2–3 to ~12 determinant copies per carrier protein molecule .

Defined Ligand for Helix pomatia Agglutinin (HPA) Lectin Binding and Specificity Studies

The desialylated Cad trisaccharide presents a terminal, non-reducing GalNAcβ1-4Gal motif that is recognized by Helix pomatia agglutinin (HPA). The HPA-binding dependence on the terminal GalNAc residue was directly demonstrated by Gillard et al. (1988), who showed that β-hexosaminidase treatment of Cad ganglioside abolished HPA binding while neuraminidase treatment (generating the desialylated core) preserved it. CAS 110101-22-9 can be employed as a structurally defined, low-molecular-weight hapten inhibitor in HPA carbohydrate specificity studies, competitive binding assays, and as an immobilized ligand for HPA affinity chromatography optimization, with the quantitative molar ratio of the Cad ganglioside (Glc:Gal:GlcNAc:GalNAc:NeuAc = 1.00:1.94:0.95:0.93:1.05) providing stoichiometric reference points .

Substrate for Enzymatic Sialylation Studies of B4GALNT2 Glycosyltransferase

The native Cad/Sda antigen biosynthesis is completed by β1,4-N-acetylgalactosaminyltransferase 2 (B4GALNT2), which transfers GalNAc in β1-4 linkage to the subterminal galactose of Neu5Acα2-3Galβ-R acceptor substrates. The desialylated Cad trisaccharide (CAS 110101-22-9) provides the GalNAc-capped core structure for studying the reverse reaction or for use as a substrate analogue in B4GALNT2 enzymatic characterization. Since the Cad phenotype represents the strongest expression variant of the SID blood group system, with up to ~12 pentasaccharide copies per glycophorin A molecule compared to 0 in Sd(a+) glycophorin A, understanding the enzymatic parameters governing this quantitative difference requires defined substrate standards .

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